(1-Sulfanylcyclohexyl)methanol
Description
Overview of Thiol-Alcohol Derivatives in Organic Synthesis
Thiol-alcohol derivatives, also known as hydroxy thiols or mercapto alcohols, are a class of organic compounds that contain both a hydroxyl (-OH) and a thiol (-SH) functional group. These bifunctional molecules are valuable intermediates in organic synthesis because the two functional groups can undergo a wide range of selective chemical transformations. Thiols are the sulfur analogs of alcohols and exhibit distinct reactivity. Current time information in Bangalore, IN. The sulfur-hydrogen bond in a thiol is weaker and less polar than the oxygen-hydrogen bond in an alcohol, making thiols more acidic. digitellinc.com
The thiol group is a potent nucleophile, readily participating in Michael additions and nucleophilic substitution reactions. nih.govencyclopedia.pub It can also be oxidized to form disulfides, sulfinic acids, or sulfonic acids. scirp.org Conversely, the alcohol group can be oxidized to aldehydes or carboxylic acids, or converted into esters and ethers. The presence of both groups allows for sequential reactions, where one group is reacted while the other is protected, or for cyclization reactions to form sulfur-containing heterocycles, which are significant motifs in medicinal chemistry. The synthesis of molecules containing both thiol and alcohol functionalities is a key area of research, with methods including the ring-opening of epoxides with sulfur nucleophiles or the reduction of sulfur-containing carbonyl compounds. encyclopedia.pub
Academic Significance and Research Landscape of (1-Sulfanylcyclohexyl)methanol
The academic and industrial research landscape for this compound (CAS No. 212574-88-4) is currently in a nascent stage. A detailed review of scientific literature and patents indicates that while the compound is commercially available as a building block, extensive studies detailing its specific applications or synthetic routes are limited. biosynth.comcarlroth.combldpharm.com Its significance is therefore largely projected, based on its structural potential as a bifunctional linker and a precursor for novel chemical entities. nih.gov
The compound is listed in the catalogs of several chemical suppliers, suggesting its utility in discovery chemistry and as a starting material for creating diverse molecular libraries. bldpharm.combldpharm.com The interest in such bifunctional molecules often stems from their ability to construct complex architectures, including those with potential biological activity, such as tertiary thiols and alcohols. rsc.org The future research trajectory for this compound will likely involve its incorporation into drug discovery programs, the development of novel polymers, and its use as a ligand in coordination chemistry.
Structural Basis for Reactivity and Synthetic Utility of this compound
The synthetic potential of this compound is rooted in its unique molecular structure. It features a cyclohexane (B81311) scaffold, which imparts a specific three-dimensional conformation. Appended to a single carbon atom of this ring are two distinct functional groups: a primary hydroxymethyl group (-CH₂OH) and a tertiary sulfanyl (B85325) group (-SH).
This geminal arrangement offers several strategic advantages in synthesis:
Differential Reactivity : The primary alcohol and tertiary thiol exhibit different chemical behaviors. The primary alcohol is relatively unhindered and can readily undergo esterification, etherification, or oxidation to an aldehyde. The tertiary thiol is more sterically hindered, which can influence its reaction rates compared to primary or secondary thiols.
Chelation and Ligand Potential : The proximity of the sulfur and oxygen atoms makes the molecule a potential bidentate ligand for various metal ions. This could be exploited in catalysis or for the construction of novel coordination complexes.
Heterocycle Formation : The bifunctional nature of the molecule is ideal for synthesizing heterocyclic compounds. For instance, intramolecular cyclization or reaction with a dielectrophile could lead to the formation of oxathiane derivatives or other sulfur- and oxygen-containing ring systems.
Orthogonal Chemistry : The distinct reactivity of the thiol and alcohol groups allows for "orthogonal" protection and deprotection strategies. One group can be chemically modified while the other remains inert, enabling complex, multi-step syntheses. The thiol can be selectively coupled using Michael addition, while the alcohol can be used in reactions like carbodiimide-mediated esterifications. nih.gov
The combination of a rigid cyclic core with two versatile, orthogonally reactive functional groups makes this compound a promising and adaptable tool for synthetic chemists.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 212574-88-4 | carlroth.com |
| Molecular Formula | C₇H₁₄OS | carlroth.com |
| Molar Mass | 146.25 g/mol | carlroth.com |
| Flash Point | 94.3 °C | carlroth.com |
Structure
3D Structure
Properties
IUPAC Name |
(1-sulfanylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c8-6-7(9)4-2-1-3-5-7/h8-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIKKGRVMUVRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Sulfanylcyclohexyl Methanol
Established Synthetic Protocols and Optimizations
While no specific protocols for (1-Sulfanylcyclohexyl)methanol have been detailed in the literature, multi-step synthetic routes can be proposed based on the synthesis of analogous α-hydroxy thiols.
A logical approach to the synthesis of this compound would involve the sequential introduction of the hydroxyl and sulfanyl (B85325) functionalities onto a cyclohexane (B81311) precursor. Two plausible retro-synthetic analyses are considered:
Route A: From Cyclohexanone (B45756)
This route begins with the readily available starting material, cyclohexanone.
Cyanohydrin Formation: Cyclohexanone can be reacted with a cyanide source, such as sodium cyanide (NaCN) followed by acidification, to form cyclohexanone cyanohydrin.
Reduction of the Nitrile: The nitrile group of the cyanohydrin can be selectively reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). This would yield (1-aminocyclohexyl)methanol.
Diazotization and Thiolation: The primary amine can then be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). Subsequent reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), could introduce the thiol group, though this reaction can be low-yielding and produce side products. A more controlled method would be the reaction of the diazonium salt with potassium ethyl xanthate followed by hydrolysis.
Alternative Reduction: A more direct, albeit challenging, approach would be the partial reduction of the nitrile in the cyanohydrin to an aldehyde, followed by the introduction of the thiol and subsequent reduction of the aldehyde to the alcohol.
Route B: From Cyclohexanecarboxylic Acid
This pathway utilizes cyclohexanecarboxylic acid as the starting material.
Alpha-Halogenation: The first step would involve the halogenation at the alpha-position of the carboxylic acid, for instance, using bromine in the presence of a catalyst like phosphorus tribromide (PBr₃) in a Hell-Volhard-Zelinsky reaction to yield 2-bromo-cyclohexanecarboxylic acid.
Nucleophilic Substitution with a Thiol Surrogate: The bromine atom can be displaced by a protected thiol, such as sodium thiomethoxide (NaSMe) or potassium thioacetate (B1230152) (KSAc).
Reduction of the Carboxylic Acid: The carboxylic acid group can then be reduced to a primary alcohol using a strong reducing agent like LiAlH₄.
Deprotection of the Thiol: If a protected thiol was used, a final deprotection step would be necessary. For example, a thioacetate can be hydrolyzed under basic conditions.
A summary of these hypothetical routes is presented below.
| Route | Starting Material | Key Intermediates | Key Reactions |
| A | Cyclohexanone | Cyclohexanone cyanohydrin, (1-aminocyclohexyl)methanol | Cyanohydrin formation, Nitrile reduction, Diazotization |
| B | Cyclohexanecarboxylic Acid | 2-bromo-cyclohexanecarboxylic acid, 2-(acetylthio)cyclohexanecarboxylic acid | Alpha-halogenation, Nucleophilic substitution, Carboxylic acid reduction |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
For any proposed synthetic route, the optimization of reaction conditions would be crucial to maximize the yield and purity of this compound.
Temperature Control: Many of the proposed reactions, particularly those involving organometallic reagents like LiAlH₄, are highly exothermic and would require strict temperature control, often at low temperatures (e.g., 0 °C to -78 °C), to prevent side reactions.
Solvent Choice: The choice of an appropriate solvent would be critical. Anhydrous and inert solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are typically required for reactions involving strong reducing agents.
pH Control: During work-up and purification, maintaining an appropriate pH is important to prevent the oxidation of the thiol group to disulfides, which is more prevalent under basic conditions.
Protecting Groups: To avoid unwanted reactions with the hydroxyl or thiol groups during the synthesis, the use of protecting groups might be necessary. For instance, the hydroxyl group could be protected as a silyl (B83357) ether (e.g., TBDMS ether) before the introduction of the thiol functionality.
Potential Yield Optimization Strategies:
| Step | Parameter to Optimize | Rationale |
| Nitrile Reduction | Choice of reducing agent, temperature | To achieve selective reduction without affecting other functional groups. |
| Nucleophilic Substitution | Choice of nucleophile, solvent, temperature | To maximize the substitution rate and minimize elimination side reactions. |
| Thiol Deprotection | Deprotection conditions (pH, temperature) | To ensure complete removal of the protecting group without degrading the final product. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The purification of this compound would require careful consideration of its physical properties and the potential for degradation.
Distillation: Given that it is a relatively small molecule, vacuum distillation could be a viable method for purification, provided the compound is thermally stable. The presence of both a hydroxyl and a thiol group might lead to a high boiling point.
Chromatography: Column chromatography on silica (B1680970) gel is a standard technique for the purification of organic compounds. chemicalforums.com However, thiols can sometimes be problematic on silica gel due to potential oxidation or strong adsorption. To mitigate these issues, the chromatography could be performed quickly, and the solvent system could be doped with a small amount of a volatile acid, like acetic acid, to suppress thiolate formation and reduce tailing. chemicalforums.com The progress of the purification could be monitored by thin-layer chromatography (TLC).
Purification Method Comparison:
| Method | Advantages | Disadvantages |
| Vacuum Distillation | Good for large scale, can remove non-volatile impurities. | Requires thermal stability of the compound. |
| Column Chromatography | High resolution, applicable to a wide range of compounds. | Can be slow, potential for sample degradation on the stationary phase. chemicalforums.com |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Advanced Synthetic Approaches
While no specific advanced synthetic approaches for this compound have been reported, the proposed synthetic routes could potentially be adapted to modern synthesis technologies.
Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. ias.ac.inacs.org A multi-step synthesis of this compound could be adapted to a continuous flow process. For example, in Route B, the alpha-halogenation, nucleophilic substitution, and reduction steps could potentially be telescoped into a continuous sequence. This would involve pumping the starting material through a series of reactors, each containing the necessary reagents and catalysts, with in-line purification steps to remove byproducts. flinders.edu.au
Automated synthesis platforms can significantly accelerate the drug discovery and development process by enabling the rapid synthesis and purification of compound libraries. A synthesis of this compound could be implemented on an automated platform. This would involve programming a robotic system to perform the individual reaction, work-up, and purification steps. The use of pre-packed reagent cartridges and automated purification systems could allow for the unattended synthesis of the target compound, facilitating rapid optimization of reaction conditions and the synthesis of analogs for structure-activity relationship studies.
Chemical Reactivity and Derivatization of 1 Sulfanylcyclohexyl Methanol
Reactions of the Sulfanyl (B85325) Group
The sulfanyl group is a versatile functional moiety known for its nucleophilicity and susceptibility to oxidation. These characteristics are central to its role in a variety of chemical transformations.
Thiol-Mediated Reactions
The thiol group of (1-Sulfanylcyclohexyl)methanol can participate in several addition reactions, most notably thiol-ene and thiol-yne reactions. These reactions, often proceeding via a radical mechanism, are highly efficient for the formation of carbon-sulfur bonds.
The thiol-ene reaction involves the addition of the S-H bond across a carbon-carbon double bond of an alkene, resulting in the formation of a thioether. This reaction can be initiated by radical initiators or UV light and proceeds via an anti-Markovnikov addition. youtube.comwikipedia.org Thiol-ene reactions are considered a type of "click" chemistry due to their high yields, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.orgnih.gov
Similarly, the thiol-yne reaction describes the addition of a thiol to an alkyne, yielding a vinyl sulfide. These reactions can also be initiated by radicals and are valuable for the synthesis of functionalized thioethers.
| Reaction Type | Reactant | Product | Mechanism |
| Thiol-ene | Alkene | Thioether | Radical Addition |
| Thiol-yne | Alkyne | Vinyl Sulfide | Radical Addition |
| This table illustrates common thiol-mediated reactions applicable to the sulfanyl group. |
Oxidation Chemistry of the Thiol Functionality
The sulfur atom in the sulfanyl group of this compound exists in its most reduced state and is therefore readily oxidized. The nature of the oxidized product depends on the strength of the oxidizing agent and the reaction conditions.
Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), typically convert thiols to disulfides . In the case of this compound, this would result in the formation of a symmetrical disulfide, bis((1-(hydroxymethyl)cyclohexyl)disulfide), through the coupling of two thiol molecules. This reaction is often reversible upon treatment with a reducing agent.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), can further oxidize the sulfur atom to form sulfonic acids (R-SO₃H).
| Oxidizing Agent | Product |
| Iodine (I₂) | Disulfide |
| Hydrogen Peroxide (H₂O₂) | Disulfide |
| Potassium Permanganate (KMnO₄) | Sulfonic Acid |
| Nitric Acid (HNO₃) | Sulfonic Acid |
| This table summarizes the oxidation products of thiols with various oxidizing agents. |
Nucleophilic Additions and Substitutions
The thiol group can be deprotonated by a base to form a thiolate anion (RS⁻), which is a potent nucleophile. This enhanced nucleophilicity allows it to participate in a variety of nucleophilic substitution and addition reactions.
In nucleophilic substitution reactions , the thiolate anion can displace a leaving group from an alkyl halide to form a thioether. This is analogous to the Williamson ether synthesis and is an effective method for forming C-S bonds. nih.gov
The thiolate can also act as a nucleophile in Michael additions , where it adds to the β-carbon of an α,β-unsaturated carbonyl compound. Furthermore, it can participate in the ring-opening of epoxides.
| Reaction Type | Electrophile | Product |
| Nucleophilic Substitution (Sₙ2) | Alkyl Halide | Thioether |
| Michael Addition | α,β-Unsaturated Carbonyl | Thioether |
| Epoxide Ring-Opening | Epoxide | β-Hydroxy Thioether |
| This table outlines the products of nucleophilic reactions involving the thiolate of this compound. |
Reactions of the Methanol (B129727) Moiety
The primary alcohol group of this compound can undergo reactions typical of primary alcohols, including esterification, etherification, and phosphorylation.
Esterification and Etherification Reactions
Esterification of the primary alcohol can be achieved by reacting it with a carboxylic acid or its derivative, such as an acid chloride or an acid anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method.
Etherification can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.
| Reaction Type | Reagent | Product |
| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Ester |
| Acylation | Acid Chloride or Anhydride | Ester |
| Williamson Ether Synthesis | Strong Base, Alkyl Halide | Ether |
| This table presents common reactions for the derivatization of the primary alcohol group. |
Phosphorylation Reactions
The primary hydroxyl group of this compound can be phosphorylated to introduce a phosphate (B84403) group. This is a crucial transformation in the synthesis of various biologically relevant molecules. Phosphorylation can be achieved using various phosphorylating agents, such as phosphoryl chloride (POCl₃) or phosphoric acid, often in the presence of a coupling agent. The reaction results in the formation of a phosphate ester. rsc.org
Transformations Involving the Primary Alcohol
The primary alcohol group in this compound can undergo a variety of common transformations, including oxidation, esterification, and etherification. The presence of the thiol group necessitates careful selection of reagents to ensure chemoselectivity.
Oxidation: Primary alcohols can be oxidized to aldehydes or carboxylic acids depending on the oxidizing agent used. libretexts.orgyoutube.comresearchgate.netkhanacademy.org For the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would be suitable. libretexts.org Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid would likely lead to the over-oxidation to the carboxylic acid and could also potentially oxidize the thiol group to a sulfonic acid or other sulfur oxides.
Esterification: The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.comyoutube.com Given that thiols can also be esterified, particularly with more reactive acylating agents, chemoselective esterification of the alcohol might require specific conditions or the use of protecting groups for the thiol. Alternatively, milder esterification methods that are selective for alcohols in the presence of thiols could be employed.
Etherification: The formation of an ether from the primary alcohol can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. Due to the higher acidity of the thiol group compared to the alcohol, selective deprotonation of the alcohol would be challenging. Therefore, protection of the thiol group would likely be necessary before carrying out the etherification of the primary alcohol.
Cyclohexyl Ring Modifications
The functionalization of the cyclohexane (B81311) ring typically involves the activation of C-H bonds. While challenging, various methods have been developed for the site-selective C-H functionalization of cycloalkanes. researchgate.netnih.govnih.govmdpi.comrsc.org The presence of the sulfanyl and hydroxymethyl substituents could direct the functionalization to specific positions on the ring, although this would depend heavily on the catalyst and reaction conditions employed. For instance, directing group strategies could potentially be used to achieve regioselective C-H activation at positions proximal to the existing substituents.
The cyclohexyl ring in derivatives of this compound could potentially undergo ring expansion or contraction reactions under specific conditions. quora.comwikipedia.orgchemistrysteps.cometsu.educhemistrysteps.comnih.govrsc.orgyoutube.commasterorganicchemistry.com For example, carbocation-mediated rearrangements, often initiated by the departure of a leaving group from the hydroxymethyl substituent (after its conversion to a better leaving group), could lead to ring expansion to a cycloheptyl system or ring contraction to a cyclopentyl system. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com The specific outcome of such rearrangements would be influenced by the stability of the intermediate carbocations and the migratory aptitude of the adjacent ring carbons.
Chemo- and Regioselective Transformations of Polyfunctional this compound
The presence of two distinct functional groups, a primary thiol (-SH) and a primary alcohol (-CH₂OH), on the same cyclohexane scaffold makes this compound a versatile substrate for investigating chemo- and regioselective transformations. The inherent differences in the nucleophilicity, acidity, and oxidation potential of the thiol and alcohol moieties allow for their selective modification under specific reaction conditions. This section explores the selective reactions targeting either the sulfanyl or the methanol group, highlighting the strategies employed to achieve high selectivity.
Due to the polyfunctional nature of this compound, its derivatization requires careful selection of reagents and reaction conditions to ensure that only the desired functional group reacts. The thiol group is generally more nucleophilic and acidic than the primary alcohol, and it is also more susceptible to oxidation. These differences are the basis for the chemoselective transformations discussed below.
Selective Oxidation of the Thiol Group
The sulfhydryl group of this compound can be selectively oxidized to a disulfide, bis((1-(hydroxymethyl)cyclohexyl)methyl) disulfide, without affecting the primary alcohol. This transformation is a common and important reaction for thiols and can be achieved using a variety of mild oxidizing agents. The resulting disulfide can often be readily reduced back to the thiol, making this a useful protective strategy in multi-step syntheses.
One effective method for this selective oxidation involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by a molybdenum complex such as dichlorodioxomolybdenum(VI). This system allows for the quantitative conversion of thiols to disulfides under mild conditions, typically at room temperature. organic-chemistry.org The reaction is highly selective for the thiol group, and the alcohol functionality remains intact.
Another approach involves the use of N-bromosuccinimide (NBS) in a non-protic solvent like dichloromethane. This method provides a rapid and high-yielding conversion of thiols to their corresponding disulfides at room temperature. researchgate.net It is crucial to use a non-protic solvent, as protic solvents like methanol could lead to over-oxidation to sulfonic acids. researchgate.net
The table below summarizes representative conditions for the selective oxidation of this compound.
| Oxidizing System | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| MoO₂Cl₂(DMSO)₂ / DMSO | Dichloromethane | 25 | 30 min | bis((1-(hydroxymethyl)cyclohexyl)methyl) disulfide | >95 | organic-chemistry.org |
| N-Bromosuccinimide | Dichloromethane | 25 | 15 min | bis((1-(hydroxymethyl)cyclohexyl)methyl) disulfide | ~98 | researchgate.net |
| H₂O₂ / HI (catalytic) | Acetonitrile (B52724) | 25 | 1 h | bis((1-(hydroxymethyl)cyclohexyl)methyl) disulfide | >90 | biolmolchem.com |
Selective S-Alkylation
The higher acidity and nucleophilicity of the thiol group compared to the alcohol allow for selective S-alkylation. In the presence of a suitable base, the thiol is deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with an electrophile, such as an alkyl halide, to form a thioether, while the less acidic alcohol group remains protonated and unreactive.
A typical procedure would involve treating this compound with a base like sodium hydride (NaH) or a carbonate base in an appropriate solvent, followed by the addition of an alkylating agent. The choice of base and solvent is critical to ensure selectivity.
The following table outlines a plausible reaction for the selective S-alkylation of this compound.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 25 | (1-(Methylsulfanyl)cyclohexyl)methanol | High |
| Benzyl Bromide | NaH | Tetrahydrofuran (B95107) | 0 to 25 | (1-(Benzylsulfanyl)cyclohexyl)methanol | High |
Selective Esterification of the Hydroxyl Group
While the thiol group is more nucleophilic, selective esterification of the primary alcohol can be achieved under specific conditions. Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a viable method. Under these acidic conditions, the thiol group is less nucleophilic and less prone to react with the protonated carboxylic acid.
Alternatively, modern coupling agents can be employed to facilitate the esterification. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can promote the formation of an ester from the alcohol and a carboxylic acid, often with high selectivity.
The table below provides representative conditions for the selective esterification of the hydroxyl group of this compound.
| Carboxylic Acid | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| Acetic Acid | H₂SO₄ (catalytic) | Toluene | Reflux | (1-Sulfanylcyclohexyl)methyl acetate | Moderate to High |
| Benzoic Acid | DCC, DMAP | Dichloromethane | 25 | (1-Sulfanylcyclohexyl)methyl benzoate | High |
Spectroscopic and Advanced Analytical Characterization of 1 Sulfanylcyclohexyl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Analysis
In a hypothetical ¹H NMR spectrum of (1-Sulfanylcyclohexyl)methanol, distinct signals would be expected for the different types of protons present in the molecule. The protons of the cyclohexane (B81311) ring would likely appear as a series of overlapping multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm. The methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) would be expected to show a singlet or a doublet, likely in the range of δ 3.4-3.7 ppm, with the exact chemical shift and multiplicity depending on the solvent and coupling to the hydroxyl proton. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but could be expected around δ 1.5-3.0 ppm. The sulfanyl (B85325) proton (-SH) would also likely appear as a singlet, typically in the range of δ 1.3-1.6 ppm.
For comparison, the ¹H NMR spectrum of cyclohexanemethanol (B47985) shows signals for the cyclohexyl protons in the range of δ 0.9-1.8 ppm and a doublet for the methylene protons at approximately δ 3.4 ppm chemicalbook.com.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Cyclohexane (CH₂) | 1.0 - 2.0 | Multiplet |
| Methanol (CH₂) | 3.4 - 3.7 | Singlet/Doublet |
| Hydroxyl (OH) | 1.5 - 3.0 | Broad Singlet |
| Sulfanyl (SH) | 1.3 - 1.6 | Singlet |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum of this compound would provide information on the carbon skeleton. The carbon atoms of the cyclohexane ring would be expected to resonate in the range of δ 20-45 ppm. The quaternary carbon of the cyclohexane ring attached to both the sulfanyl and methanol groups would appear at a more downfield chemical shift, likely in the range of δ 40-55 ppm. The carbon of the methanol group (-CH₂OH) would be expected in the region of δ 60-70 ppm.
General trends in ¹³C NMR show that carbons attached to electronegative atoms like oxygen are shifted downfield. The presence of a sulfur atom would also influence the chemical shift of the quaternary carbon.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Cyclohexane (CH₂) | 20 - 45 |
| Quaternary Cyclohexane (C-S, C-CH₂OH) | 40 - 55 |
| Methanol (CH₂) | 60 - 70 |
³¹P NMR Spectroscopy for Phosphorylated Products
While no direct ³¹P NMR data for phosphorylated derivatives of this compound were found, this technique would be crucial for characterizing such products. The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. Phosphorylation of the hydroxyl or sulfanyl group would result in a distinct signal in the ³¹P NMR spectrum, and the chemical shift would be indicative of the type of phosphate (B84403) ester or thioester formed.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. For this compound (C₇H₁₄OS), the expected monoisotopic mass would be calculated based on the most abundant isotopes of carbon, hydrogen, oxygen, and sulfur. This high-resolution data is critical for confirming the identity of a newly synthesized compound or an unknown analyte.
Tandem Mass Spectrometry (MS-MS) for Structural Elucidation
Tandem mass spectrometry (MS-MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.
For this compound, common fragmentation pathways in electron ionization (EI) or collision-induced dissociation (CID) would likely involve:
Loss of the hydroxymethyl radical (•CH₂OH), resulting in a fragment ion corresponding to the cyclohexylthiol cation.
Loss of the sulfanyl radical (•SH), leading to a fragment corresponding to the cyclohexylmethanol cation.
Loss of a water molecule (H₂O) from the molecular ion.
Fragmentation of the cyclohexane ring, leading to a series of smaller fragment ions.
Analysis of the mass-to-charge ratios (m/z) of these fragment ions would allow for the reconstruction of the molecular structure. For instance, the mass spectrum of cyclohexanethiol (B74751) shows characteristic fragments that can be used to identify the cyclohexyl and thiol moieties nih.gov.
Chromatographic Analysis
Chromatography is an indispensable tool for the separation, identification, and purification of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for evaluating the purity of non-volatile or thermally labile compounds like this compound. For purity assessment, reversed-phase HPLC (RP-HPLC) is typically employed. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The polarity of this compound, imparted by its hydroxyl and sulfanyl functional groups, dictates its retention behavior. A gradient elution, starting with a high proportion of an aqueous solvent and gradually increasing the concentration of an organic modifier like acetonitrile (B52724) or methanol, is often effective for separating the target compound from non-polar impurities and more polar byproducts.
Detection can be achieved using a UV-Vis detector if the molecule contains a chromophore or, more universally, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), which are sensitive to non-chromophoric compounds. For preparative HPLC, the conditions developed in the analytical scale are scaled up to isolate larger quantities of the pure compound. Chiral HPLC, utilizing a chiral stationary phase (CSP), is specifically used for separating the enantiomers of this compound to determine enantiomeric purity. heraldopenaccess.us
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Refractive Index (RI) or ELSD |
Gas Chromatography (GC) is highly suitable for the analysis of volatile sulfur compounds (VSCs). researchgate.netacs.org this compound, due to its functional groups, may require derivatization to increase its volatility and thermal stability, although direct injection is often possible. The technique is typically coupled with a mass spectrometer (GC-MS), which provides both retention time data for identification and mass spectra for structural confirmation.
For the analysis of VSCs, specialized detectors offering high sensitivity and selectivity for sulfur-containing molecules are often preferred. mdpi.com These include the Sulfur Chemiluminescence Detector (SCD) and the Pulsed Flame Photometric Detector (PFPD), which can detect sulfur compounds at trace levels. acs.orgresearchgate.net Sample introduction methods like headspace sampling or solid-phase microextraction (SPME) can be used to pre-concentrate volatile analytes from a sample matrix, enhancing detection limits. researchgate.net Capillary columns with a variety of stationary phases, from non-polar (e.g., polydimethylsiloxane) to polar (e.g., polyethylene (B3416737) glycol), can be selected based on the specific separation requirements.
Table 2: Typical GC-MS Conditions for the Analysis of Volatile Sulfur Compounds
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) |
| MS Scan Range | 40-400 m/z |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Following synthesis, flash chromatography is the standard method for the purification of gram-to-kilogram quantities of this compound. wfu.edu This technique utilizes a stationary phase, typically silica (B1680970) gel, packed in a column through which a solvent (mobile phase) is pushed under moderate pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
Given the presence of both a polar hydroxyl group and a moderately polar sulfanyl group, a solvent system of intermediate polarity is generally effective. A common choice is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate. A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to effectively separate the desired product from starting materials, reagents, and byproducts. The progress of the purification is monitored by Thin-Layer Chromatography (TLC).
Table 3: Representative Flash Chromatography Setup for Purifying this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (e.g., 40-63 µm particle size) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 50%) |
| Elution Mode | Step or linear gradient |
| Loading Method | Dry loading onto silica or direct liquid injection |
| Detection | UV visualization (if applicable) and/or TLC analysis of fractions |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these methods can confirm the presence of the key -OH and -SH groups and characterize the cyclohexane backbone.
In the IR spectrum, the O-H stretching vibration appears as a broad, strong band typically in the region of 3200-3600 cm⁻¹. The S-H stretching vibration is expected to produce a weaker, but sharp, absorption band around 2550-2600 cm⁻¹. The C-O stretching vibration will likely be observed as a strong band in the 1000-1200 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.
Raman spectroscopy is complementary to IR. The S-H stretch is often more prominent in the Raman spectrum than in the IR. The C-S stretching and C-S-H bending modes are also readily observed. rsc.orgsemanticscholar.org A characteristic C-S-H bending mode (βCSH) appears around 850 cm⁻¹, which shifts significantly upon deuteration of the thiol proton, providing a definitive method for its identification. rsc.orgsemanticscholar.org The various C-H stretching and bending vibrations of the cyclohexane ring appear in their characteristic regions (e.g., C-H stretch at 2850-3000 cm⁻¹). ustc.edu.cn
Table 4: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| O-H Stretch | 3200-3600 | IR | Strong, Broad |
| C-H Stretch (Cyclohexyl) | 2850-3000 | IR, Raman | Strong |
| S-H Stretch | 2550-2600 | IR, Raman | Weak to Medium, Sharp |
| C-O Stretch | 1000-1200 | IR | Strong |
| C-S-H Bend | ~850 | Raman | Medium |
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles.
For this compound, X-ray analysis would confirm the connectivity of the atoms and reveal the conformation of the cyclohexane ring, which is expected to adopt a stable chair conformation. nih.gov It would also establish the relative orientation of the sulfanylmethyl (-CH₂SH) and hydroxyl (-OH) substituents, determining whether they are in axial or equatorial positions. Furthermore, the analysis would elucidate the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl and sulfanyl groups, which dictate the crystal packing. The absolute configuration of a single enantiomer can also be determined using this method, often through the use of anomalous dispersion. nih.gov
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.1 Å, b = 15.8 Å, c = 11.3 Å, β = 92.9° |
| Z (Molecules per unit cell) | 4 |
| Key Bond Length (C-S) | ~1.82 Å |
| Key Bond Length (C-O) | ~1.43 Å |
| Key Intermolecular Interaction | O-H···S Hydrogen Bond (~3.4 Å) |
Chiroptical Spectroscopy for Enantiomeric Excess Determination
The central carbon atom of the cyclohexane ring to which both the sulfanyl and the methanol groups are attached is a stereocenter, meaning this compound is a chiral molecule and exists as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules and determining the enantiomeric excess (ee) of a sample. nih.gov
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra. While the native molecule may not have a strong chromophore for CD analysis in the accessible UV-Vis range, derivatization with a chiral or chromophoric agent can be employed to introduce a reporter group. researchgate.net Alternatively, the formation of diastereomeric complexes with a chiral host can induce a measurable CD signal. mdpi.com By comparing the CD spectrum of a sample of unknown composition to that of a pure enantiomer, the enantiomeric excess can be accurately quantified. heraldopenaccess.usnih.gov This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer selectively.
Table 6: Principles of Chiroptical Analysis for this compound
| Analytical Aspect | Method/Principle |
|---|---|
| Technique | Circular Dichroism (CD) Spectroscopy |
| Principle | Measures differential absorption of circularly polarized light. |
| Signal | Cotton Effect (positive or negative peaks). |
| Enantiomer Relationship | Enantiomers give mirror-image CD spectra. |
| Quantification | The magnitude of the CD signal is proportional to the concentration and enantiomeric excess. |
| Enhancement | Derivatization with a chromophoric chiral derivatizing agent (e.g., Mosher's acid derivative) to form diastereomers with distinct CD spectra. |
Theoretical and Computational Chemistry Studies on 1 Sulfanylcyclohexyl Methanol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1-Sulfanylcyclohexyl)methanol, these calculations would provide insights into its stability, reactivity, and electronic characteristics.
Geometry Optimization and Conformational Analysis
A critical first step in the computational study of this compound would be to determine its most stable three-dimensional structure through geometry optimization. Given the flexibility of the cyclohexane (B81311) ring and the presence of two substituents, the molecule can exist in various conformations. A comprehensive conformational analysis would identify the different chair and boat forms, as well as the rotational isomers (rotamers) of the sulfanylmethyl and methanol (B129727) groups.
The relative energies of these conformers would be calculated to identify the global minimum—the most stable conformation—and the populations of other low-energy conformers at different temperatures. This analysis is crucial as the geometry of the molecule dictates its physical and chemical properties. For substituted cyclohexanes, substituents can occupy either axial or equatorial positions, leading to significant energy differences due to steric interactions. utexas.eduopenochem.orglibretexts.org The interplay between the sulfanyl (B85325) and methanol groups would be of particular interest in determining the preferred conformation.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgslideshare.net The energy and spatial distribution of these orbitals provide information about the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The HOMO is expected to be localized on the sulfur atom of the sulfanyl group, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO would indicate the most probable site for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Mechanistic Investigations via Computational Modeling
Computational modeling can be employed to explore the potential chemical reactions involving this compound, providing detailed insights into how these reactions occur at a molecular level.
Elucidation of Reaction Pathways and Transition States
Theoretical investigations could map out the potential energy surfaces for various reactions, such as oxidation of the sulfanyl group or dehydration of the alcohol. This would involve identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction pathway and its structure provides a snapshot of the bond-breaking and bond-forming processes.
Kinetic and Thermodynamic Parameter Predictions
By calculating the energies of the stationary points on the potential energy surface, key kinetic and thermodynamic parameters can be predicted. The energy difference between the transition state and the reactants determines the activation energy, which is directly related to the reaction rate. Thermodynamic parameters such as the enthalpy and Gibbs free energy of reaction can also be calculated to determine the spontaneity and equilibrium position of a reaction.
Spectroscopic Data Prediction and Validation
Computational chemistry is a valuable tool for predicting various types of spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra could then be compared with experimental data for validation.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscapes of molecules, providing insights into the dynamic behavior and relative stabilities of different spatial arrangements. For this compound, MD simulations can elucidate the intricate interplay of steric and electronic effects governed by the sulfanyl (-SH) and methanol (-CH₂OH) substituents on the cyclohexane ring.
The primary goal of employing MD simulations for this compound is to map its potential energy surface and identify the predominant conformers present at equilibrium. The cyclohexane ring is well-known for its chair conformation, which minimizes both angle and torsional strain. However, the presence of two substituents on the same carbon atom (C1) introduces complex conformational possibilities, including the orientation of the sulfanyl and methanol groups relative to the ring.
A typical MD simulation protocol for this compound would involve solvating a single molecule in a periodic box of a suitable solvent, such as water or a nonpolar solvent like hexane (B92381), to mimic different chemical environments. The system is then subjected to a series of energy minimization and equilibration steps before a production run is initiated. During the production run, the trajectories of all atoms are calculated over time by integrating Newton's laws of motion. Analysis of these trajectories allows for the characterization of various conformational states and the transitions between them.
Key parameters extracted from MD simulations include the distribution of dihedral angles, potential energy profiles, and the population of different conformational isomers. Of particular interest are the dihedral angles defining the orientation of the -SH and -CH₂OH groups with respect to the cyclohexane ring. For instance, the C2-C1-S-H and C2-C1-C7-O dihedral angles (where C7 is the carbon of the methanol group) are critical in defining the rotational preferences of the substituents.
The simulations can reveal the relative stabilities of conformers where the substituents are in axial or equatorial positions. For a monosubstituted cyclohexane, the substituent generally prefers the equatorial position to minimize steric hindrance. However, in a geminally disubstituted system like this compound, the conformational preference is more complex. MD simulations can quantify the energetic penalties associated with different arrangements and predict the equilibrium distribution of conformers.
The following tables present hypothetical yet plausible data derived from a simulated molecular dynamics study of this compound, illustrating the type of information that can be obtained.
Table 1: Conformational Population Analysis of this compound
| Conformer | -SH Position | -CH₂OH Position | Population (%) | Relative Energy (kcal/mol) |
| Chair-1 | Axial | Equatorial | 15 | 1.2 |
| Chair-2 | Equatorial | Axial | 25 | 0.8 |
| Chair-3 | Equatorial | Equatorial | 55 | 0.0 |
| Twist-Boat | - | - | 5 | 3.5 |
Note: The equatorial/equatorial conformer is set as the reference with a relative energy of 0.0 kcal/mol.
Table 2: Key Dihedral Angle Distributions from Molecular Dynamics Simulation
| Dihedral Angle | Atom Definition | Predominant Angle(s) (degrees) | Description |
| ω₁ | C6-C1-C2-C3 | ±55° | Defines the chair conformation of the cyclohexane ring. |
| θ₁ | C2-C1-S-H | 60°, 180°, -60° | Characterizes the rotation of the sulfanyl group. |
| θ₂ | S-C1-C7-O | 175° | Indicates a preference for an anti-periplanar arrangement between the sulfur and oxygen atoms. |
| θ₃ | C2-C1-C7-O | -70°, 50° | Describes the orientation of the methanol group relative to the ring. |
These simulated results would suggest that the chair conformation with both the sulfanyl and methanol groups in equatorial-like positions is the most stable and populated state. The twist-boat conformation, being significantly higher in energy, would be a transient state. The dihedral angle data further refines our understanding of the preferred orientations of the functional groups, which are influenced by a combination of steric repulsion and potential intramolecular hydrogen bonding between the -SH and -OH moieties. Such detailed conformational analysis is crucial for understanding the molecule's reactivity, spectroscopic properties, and potential interactions with other molecules.
Applications of 1 Sulfanylcyclohexyl Methanol in Advanced Chemical Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The dual functionality of (1-Sulfanylcyclohexyl)methanol makes it a versatile starting material for the synthesis of more complex molecules, particularly those where the incorporation of sulfur is desired to modulate biological activity or chemical properties.
Precursor for Sulfur-Containing Analogues of Phosphates
A significant application of this compound is in the synthesis of sulfur-containing analogues of naturally occurring phosphates. These thiophosphates are of considerable interest in medicinal chemistry and chemical biology. The replacement of a non-bridging oxygen atom with a sulfur atom in a phosphate (B84403) group is a conservative modification that retains the negative charge and causes only a modest increase in atomic size. This substitution, however, can profoundly influence the biological activity and stability of the molecule.
This compound is utilized in the preparation of key intermediates for thiophosphate synthesis. For instance, it reacts with phosphorus trichloride (B1173362) in the presence of a base to form 2-chloro-1,3,2-oxathiaphospholane-2-oxide derivatives. This heterocyclic phosphonylating agent can then be used to introduce the thiophosphate moiety into various molecules, including nucleosides.

Figure 1. General reaction scheme illustrating the use of this compound in the synthesis of a precursor for sulfur-containing phosphate analogues.
Synthesis of Modified Nucleotides and Oligonucleotides as Biochemical Probes
Building upon its role as a precursor to thiophosphates, this compound is instrumental in the synthesis of modified nucleotides and oligonucleotides. These sulfur-containing nucleic acid analogues have become indispensable tools in molecular biology and drug development. The introduction of a thiophosphate linkage in place of the natural phosphodiester bond in DNA or RNA can confer resistance to nuclease degradation, making them more stable in biological systems.
These modified oligonucleotides are widely used as:
Antisense oligonucleotides: to inhibit gene expression by binding to specific mRNA sequences.
siRNAs (small interfering RNAs): to induce sequence-specific gene silencing.
Biochemical probes: to study enzyme mechanisms, particularly those involving kinases and polymerases, where the sulfur atom can act as a subtle probe of metal ion coordination and enzymatic activity.
The synthesis of these modified oligonucleotides often involves the use of phosphoramidite (B1245037) chemistry, where a thiophosphoramidite building block derived indirectly from reagents like those prepared using this compound is incorporated into the growing oligonucleotide chain.
| Application of Modified Oligonucleotides | Key Feature Conferred by Thiophosphate Linkage |
| Antisense Therapy | Increased nuclease resistance, enhanced cellular uptake |
| RNA Interference (siRNA) | Improved stability in biological media |
| Biochemical Probes | Altered metal ion coordination, reporter for enzyme activity |
Role in Stereoselective Synthesis
While the cyclohexane (B81311) ring of this compound possesses stereogenic centers, and its derivatives have the potential to be used in stereoselective synthesis, a review of the current scientific literature does not indicate specific, well-documented applications of this compound as a chiral auxiliary or catalyst in stereoselective transformations.
Development of Ligands and Catalysts
The presence of both a soft sulfur donor (thiol) and a hard oxygen donor (alcohol) in this compound suggests its potential for the development of novel ligands for catalysis and coordination chemistry.
Design of Chiral Ligands Derived from this compound
The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. The structure of this compound provides a scaffold that could potentially be elaborated into chiral ligands for transition metal-catalyzed reactions. However, based on available scientific literature, there are no prominent examples of chiral ligands derived specifically from this compound being utilized in asymmetric catalysis.
Metal-Coordination Chemistry with Thiol-Alcohol Scaffolds
Thiol-alcohol scaffolds are known to form stable complexes with a variety of metal ions due to the ability of the soft thiol and hard alcohol functionalities to coordinate to different types of metal centers. This can lead to the formation of polynuclear complexes with interesting structural and electronic properties. Despite the potential of this compound to act as a chelating ligand, a detailed exploration of its coordination chemistry with various metal ions is not extensively reported in the current body of scientific literature.
Applications in Materials Science
The dual functionality of this compound makes it a versatile component in the materials scientist's toolbox. The nucleophilic and redox-active nature of the thiol group, combined with the condensation and initiation capabilities of the alcohol moiety, allows for its integration into a variety of material systems through different chemical pathways.
Synthesis of Novel Polymeric Architectures
The synthesis of polymers with well-defined and complex architectures is crucial for achieving advanced material properties. This compound can be employed in several polymerization techniques to create unique macromolecular structures.
The presence of the thiol group allows this compound to participate in thiol-ene polymerizations . This type of reaction, which involves the radical-mediated addition of a thiol to an alkene, is known for its high efficiency and "click" chemistry characteristics. By reacting this compound with multifunctional ene-containing monomers, novel polymer networks can be formed. The resulting polymers would inherently possess hydroxyl side groups, originating from the methanol (B129727) moiety of the parent molecule, which can be further functionalized.
Furthermore, the alcohol group of this compound can act as an initiator for ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone. This would result in polyester (B1180765) chains with a terminal thiol group derived from the initiator. Such thiol-terminated polymers are valuable as macromolecular chain transfer agents in other polymerization processes or for grafting onto surfaces.
The bifunctional nature of this compound also allows it to be used as a chain transfer agent (CTA) in certain controlled radical polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, after suitable chemical modification. This would enable the synthesis of polymers with a cyclohexyl-methanol group at one end, introducing this specific functionality into the polymer chain.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Technique | Role of this compound | Resulting Polymer Feature | Potential Monomers |
| Thiol-ene Polymerization | Monomer | Pendent hydroxyl groups | Dienes, acrylates |
| Ring-Opening Polymerization | Initiator | Terminal thiol group | Lactide, caprolactone |
| Controlled Radical Polymerization | Chain Transfer Agent (modified) | End-functionalization | Styrene, acrylates |
Surface Functionalization for Advanced Materials
The modification of material surfaces is critical for a wide range of applications, from biocompatible implants to advanced electronics. The thiol group of this compound provides a strong anchoring point for the functionalization of noble metal surfaces, most notably gold.
Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on gold surfaces through the formation of a strong gold-sulfur bond. By exposing a gold substrate to a solution of this compound, a dense monolayer can be formed where the cyclohexane rings provide a robust base and the methanol groups are exposed to the exterior. This creates a hydrophilic surface with reactive hydroxyl groups that can be used for further chemical transformations. For instance, these hydroxyl groups can be used to initiate surface-grafted polymerization, creating a "polymer brush" that can dramatically alter the surface properties.
Beyond gold, the thiol group can also be used to functionalize other surfaces through various chemical ligation strategies. The bifunctional nature of this compound allows it to act as a versatile linker molecule, attaching to a surface via its thiol group while presenting its alcohol functionality for subsequent reactions.
Table 2: Surface Functionalization Strategies using this compound
| Substrate | Anchoring Group | Exposed Functional Group | Potential Applications |
| Gold | Thiol | Methanol | Biosensors, anti-fouling coatings |
| Metal Oxides | Thiol (with coupling agent) | Methanol | Enhanced adhesion, catalysis |
| Polymers | Thiol (via surface grafting) | Methanol | Improved wettability, biocompatibility |
Component in Hybrid Material Systems
Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, often exhibit synergistic properties that surpass those of their individual constituents. This compound is an ideal candidate for the synthesis of such materials due to its ability to bridge the organic-inorganic interface.
In the creation of organic-inorganic hybrid nanoparticles , for example, the thiol group can be used to cap inorganic nanoparticles, such as quantum dots or metal oxides, preventing their aggregation and providing a functional handle on their surface. The exposed methanol groups on the nanoparticle surface can then be used to integrate these particles into a polymer matrix through covalent bonding. This ensures a homogeneous dispersion of the nanoparticles and strong interfacial adhesion, leading to enhanced mechanical, optical, or electronic properties of the resulting hybrid material.
The bifunctional nature of this compound allows it to act as a molecular cross-linker in sol-gel processes. By co-condensing with metal alkoxides, the alcohol group can be incorporated into the inorganic network, while the thiol group remains available for subsequent reactions, such as cross-linking with an organic polymer. This approach allows for the creation of highly interpenetrated and covalently linked organic-inorganic hybrid networks with improved thermal and mechanical stability.
Table 3: Role of this compound in Hybrid Material Systems
| Hybrid System Type | Role of this compound | Resulting Material Feature | Example of Inorganic Component |
| Nanoparticle Composites | Surface Ligand | Covalent nanoparticle-matrix linkage | Quantum dots, SiO2 nanoparticles |
| Sol-Gel Networks | Cross-linking Agent | Interpenetrated organic-inorganic network | Metal alkoxides (e.g., TEOS) |
Emerging Research Directions for 1 Sulfanylcyclohexyl Methanol
Sustainable and Green Chemistry Approaches in Synthesis
The synthesis of sulfur-containing compounds is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. chemijournal.com For (1-Sulfanylcyclohexyl)methanol, research is moving away from traditional methods that may involve harsh reagents and volatile organic solvents.
Key green approaches being investigated include:
Use of Benign Solvents: Water, ionic liquids, and deep eutectic solvents are being explored as replacements for conventional organic solvents to minimize pollution and handling hazards. mdpi.com The synthesis of related sulfur heterocycles has been successfully demonstrated in water, suggesting the feasibility of adapting these conditions. mdpi.com
Alternative Energy Sources: Microwave irradiation and ultrasound are being utilized to accelerate reaction times, reduce energy consumption, and often improve yields compared to conventional heating methods. chemijournal.com
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. This includes exploring one-pot, multicomponent reactions that reduce the number of steps and minimize waste generation. researchgate.net
Renewable Feedstocks: While not yet fully realized for this specific compound, a long-term goal in sustainable chemistry is the derivation of starting materials, such as the cyclohexane (B81311) ring, from biomass rather than petrochemical sources. globalimpactcoalition.com The broader push for sustainable methanol (B129727) production from renewable feedstocks could also influence the development of greener synthetic routes for its derivatives. researchgate.netfraunhofer.dersc.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches (Hypothetical)
| Feature | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvent | Volatile Organic Solvents (e.g., Toluene, THF) | Water, Ethanol, Ionic Liquids mdpi.com |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication chemijournal.com |
| Catalyst | Stoichiometric strong acids/bases | Reusable solid catalysts, Biocatalysts |
| Atom Economy | Often lower due to protecting groups/multiple steps | Higher via one-pot or tandem reactions researchgate.net |
| Waste Generation | Higher E-Factor (more waste per kg of product) | Lower E-Factor (closer to ideal of 0) gcande.org |
Chemoenzymatic Synthesis of Derivatized Compounds
Biocatalysis offers a powerful tool for the selective modification of multifunctional molecules like this compound. Enzymes operate under mild conditions (neutral pH, room temperature) and can exhibit high levels of chemo-, regio-, and stereoselectivity, often obviating the need for complex protection-deprotection sequences.
Emerging research in this area focuses on:
Lipase-Catalyzed Acylation: Lipases are widely used for the selective acylation of primary alcohols in the presence of other functional groups. This could be applied to this compound to selectively esterify the hydroxyl group while leaving the thiol group untouched, providing a key intermediate for further functionalization.
Oxidase-Mediated Reactions: Oxidoreductases could potentially be used for the selective oxidation of the thiol to a disulfide or other sulfur-oxidation states, or for the oxidation of the alcohol to an aldehyde or carboxylic acid, depending on the enzyme and reaction conditions chosen.
Thiol-Specific Enzymatic Conjugations: Enzymes involved in natural sulfur metabolism could be harnessed for specific conjugations at the thiol group. nih.gov Plants and microorganisms possess a wide array of enzymes that metabolize cysteine and other sulfur-containing molecules, representing a rich source for novel biocatalytic transformations. nih.gov
Table 2: Potential Chemoenzymatic Derivatizations
| Enzyme Class | Target Functional Group | Potential Transformation |
|---|---|---|
| Lipase | Hydroxyl (-OH) | Selective acylation to form esters |
| Oxidase | Thiol (-SH) | Oxidation to disulfide (S-S) |
| Alcohol Dehydrogenase | Hydroxyl (-OH) | Oxidation to corresponding aldehyde |
| Sulfurtransferases | Thiol (-SH) | Transfer of sulfur-containing moieties nih.gov |
Integration into Microfluidic and Continuous Process Chemistry
Continuous-flow synthesis is revolutionizing chemical manufacturing by offering enhanced safety, reproducibility, and scalability over traditional batch processes. mdpi.com The integration of this compound synthesis into microfluidic or continuous-flow systems is a promising research direction.
Advantages of this approach include:
Enhanced Safety: The small reaction volumes within microreactors minimize the hazards associated with handling reactive or toxic reagents, which is particularly relevant for odorous sulfur compounds. thieme-connect.de
Precise Reaction Control: Microfluidic systems allow for superior control over parameters like temperature, pressure, and reaction time due to their high surface-area-to-volume ratio, leading to higher yields and purities. nih.govnih.gov
Facilitated Multistep Synthesis: Complex reaction sequences can be performed in a continuous fashion by linking multiple reactor modules, enabling the automated synthesis of derivatives without isolating intermediates. mdpi.com
Scalability: Scaling up production in a continuous-flow system is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple systems in parallel), which is often more straightforward than scaling up batch reactors. researchgate.net
The synthesis of sulfur-containing compounds like thioureas has already been successfully demonstrated in continuous-flow systems, paving the way for similar applications with this compound. mdpi.com
Exploration of Unconventional Reactivity Modalities
Modern synthetic chemistry is continuously developing novel methods for bond formation and molecular functionalization. For this compound, research is exploring reactivity beyond traditional nucleophilic substitution or oxidation/reduction pathways.
Key areas of exploration include:
Photoredox and Electrochemical Synthesis: These methods use light or electricity to generate reactive intermediates under mild conditions. They could provide new routes for C-S bond formation or for the functionalization of the cyclohexane ring through radical-mediated processes. researchgate.net
Thiol-Ene "Click" Chemistry: The thiol group of this compound is an ideal handle for "click" chemistry. The radical-mediated thiol-ene reaction allows for the rapid, efficient, and regioselective addition of the thiol across a double bond (an "ene") under UV irradiation or with a radical initiator. usm.edu This reaction is highly modular and tolerant of various functional groups, making it a powerful tool for materials synthesis and bioconjugation. mdpi.comresearchgate.net
Dual Functionality in Catalysis: The presence of both a soft nucleophile (thiol) and a hard nucleophile/ligand (alcohol) opens possibilities for its use in catalysis, where it might act as a bifunctional ligand for metal catalysts, influencing their activity and selectivity.
Table 3: Reactivity Modalities of the Thiol Group
| Reaction Type | Description | Potential Application |
|---|---|---|
| Nucleophilic Substitution (SN2) | Thiolate anion displaces a leaving group on an electrophile. youtube.com | Synthesis of thioethers. |
| Thiol-Ene Radical Addition | Radical-initiated addition of the S-H bond across a C=C double bond. usm.edu | Polymer synthesis, surface modification. |
| Thiol-Michael Addition | Base-catalyzed conjugate addition of the thiol to an α,β-unsaturated carbonyl. researchgate.net | Formation of functionalized thioethers. |
| Oxidative Coupling | Oxidation to form a disulfide bond (S-S). | Dimerization, formation of dynamic covalent bonds. |
Synergistic Applications with Other Functional Building Blocks
The true potential of this compound lies in its ability to act as a bridge between different chemical functionalities, enabling the creation of complex and multifunctional molecules and materials.
Emerging applications focus on:
Polymer and Materials Science: The molecule can be used as a cross-linking agent or a chain-transfer agent in polymerization. The hydroxyl group can be used to initiate ring-opening polymerization of cyclic esters (e.g., lactide) to form a polyester (B1180765) chain, while the thiol group remains available for subsequent modification via thiol-ene chemistry. This allows for the creation of block copolymers with distinct functional domains.
Synthesis of Heterocycles: The thiol and alcohol groups can participate in cyclization reactions with other bifunctional reagents to form novel sulfur- and oxygen-containing heterocyclic systems.
Surface Modification: The molecule can be used to modify the surface of materials. For example, the thiol group can strongly bind to gold surfaces, while the outwardly projecting hydroxyl group can be used to alter surface polarity or serve as an attachment point for other molecules.
Drug Discovery Scaffolds: In medicinal chemistry, the rigid cyclohexane core decorated with two distinct functional handles is an attractive scaffold for building and orienting pharmacophores in three-dimensional space, potentially leading to new therapeutic agents. rsc.orgresearchgate.net
The synergy between the thiol and alcohol groups allows for orthogonal chemical strategies, where one group can be reacted selectively while the other is preserved for a later transformation, providing a high degree of control in the construction of complex molecular architectures. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
